molecular formula C10H10BrClOS B14038743 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14038743
M. Wt: 293.61 g/mol
InChI Key: DKYJWICLXAIGSD-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-position of the propan-2-one backbone and a 2-chloro-4-(methylthio)phenyl substituent.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-(2-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

DKYJWICLXAIGSD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CC(=O)CBr)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one typically involves two major stages:

  • Stage 1: Preparation of the α-bromo(methylthio)acetophenone intermediate, specifically halogenation of methylthioacetophenone derivatives.
  • Stage 2: Introduction of the 3-bromo-propan-2-one side chain with appropriate substitution on the aromatic ring, including chlorination at the 2-position.

Preparation of α-Bromo(methylthio)acetophenone Derivatives

According to patent EP0798294A2, α-bromo(methylthio)acetophenone derivatives can be synthesized by the bromination of methylthioacetophenone in methanol solution under controlled temperature conditions (20–30°C). The process involves dropwise addition of bromine to the methylthioacetophenone solution, followed by crystallization to isolate the α-bromo product with high yield (around 98%).

Experimental details from EP0798294A2:

Reagent/Condition Quantity/Details Outcome
4-Methylthioacetophenone 166 g (1.00 mole) Starting material
Methanol 500 g Solvent
Bromine 160 g (1.00 mole), dropwise addition over 1 hour α-Bromo(4-methylthio)acetophenone obtained by crystallization
Temperature 20–30°C Reaction temperature
Yield 98.0% High yield of α-bromo product

Further oxidation of the methylthio group to methylsulfonyl can be achieved by adding sodium tungstate catalyst and hydrogen peroxide under acidic conditions, yielding α-bromo(4-methylsulfonyl)acetophenone derivatives. This step is optional depending on the desired oxidation state of the sulfur substituent.

Halogenation and Side Chain Functionalization

The preparation of the 1-bromo-3-chloropropane moiety, which is part of the side chain in the target compound, can be achieved via hydrobromination of allyl chloride. Patent CZ280614B6 describes a highly selective hydrobromination process of allyl chloride in an anhydrous liquid medium with oxygen presence at temperatures between -10°C and +50°C. This reaction yields 1-bromo-3-chloropropane, an important intermediate for further functionalization.

Key reaction parameters from CZ280614B6:

Parameter Value/Range
Temperature -10 to +50 °C
Allyl chloride to HBr ratio 1:0.1 to 5
Medium Anhydrous liquid
Oxygen content 0.05 to 10% by weight (relative to allyl chloride)
Product isolation Distillation and/or rectification

This intermediate can then be reacted with α-bromo(methylthio)acetophenone derivatives to introduce the 3-bromo-propan-2-one side chain with the desired aromatic substitution pattern.

Representative Synthetic Route to this compound

A plausible synthetic route based on consolidated literature and patent data is as follows:

  • Starting Material: 2-chloro-4-(methylthio)acetophenone.
  • α-Bromination: Bromination at the α-position of the acetophenone using bromine in methanol, yielding α-bromo-2-chloro-4-(methylthio)acetophenone.
  • Side Chain Introduction: Alkylation or nucleophilic substitution with 1-bromo-3-chloropropane or related intermediates to form the this compound.

This route leverages the selective halogenation and functional group compatibility described in patents and literature, ensuring high yields and purity.

Characterization and Purity Data

Supporting information from Royal Society of Chemistry publications provides NMR characterization data for related bromoacetophenone derivatives, which can be used as reference for structural verification of the target compound.

Compound 1H NMR (400 MHz, CDCl3) Key Signals 13C NMR (100 MHz, CDCl3) Key Signals
2-Bromo-1-phenylpropan-2-one δ 8.03 (d, 2H), 7.60 (t, 1H), 7.50 (t, 2H), 5.31 (q) δ 191.3, 133.9, 128.9, 128.8, 31.0
2-Bromo-1-(4-methylthio)phenylpropan-2-one (analogous) Expected aromatic and methylthio signals similar to above Consistent with α-bromo ketone structure

Summary Table of Preparation Methods

Step Method/Reaction Conditions/Details Yield/Outcome Reference
α-Bromination of methylthioacetophenone Bromine addition in methanol at 20–30°C Dropwise bromine addition, stirring ~98% α-bromo product
Oxidation of methylthio to methylsulfonyl Hydrogen peroxide with sodium tungstate catalyst, acidic medium 50°C, several hours stirring 83–91% yield of oxidized product
Preparation of 1-bromo-3-chloropropane Hydrobromination of allyl chloride -10 to +50°C, anhydrous, oxygen present High selectivity, distilled product
Final coupling/alkylation Reaction of α-bromoacetophenone with 1-bromo-3-chloropropane Conditions vary, typically nucleophilic substitution Formation of target compound Inferred

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is a compound with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and specific applications in medicinal chemistry, agrochemicals, and material science.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrClOS
  • Molecular Weight : 293.61 g/mol
  • CAS Number : 1803762-02-8

Structure

The compound features a bromine atom and a chloro-methylthio-substituted phenyl group attached to a propanone structure, which contributes to its reactivity and application potential.

Synthetic Routes

  • Bromination and Chlorination : The compound can be synthesized through bromination of 3-(2-chloro-4-(methylthio)phenyl)propan-2-one, followed by appropriate reaction conditions to ensure the formation of the desired product.
  • Reactions with Electrophiles : The presence of the bromine and chloro groups allows for further electrophilic aromatic substitution reactions, expanding its utility in synthesizing derivatives.

Medicinal Chemistry

  • Anticancer Research : The compound has shown potential as an intermediate in the synthesis of pharmaceutical agents targeting various cancers. Its structural features allow for modifications that can enhance biological activity against cancer cells.
    • Case Study : Research indicates that compounds similar to this compound exhibit activity against androgen receptor-dependent cancers, such as prostate cancer .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development targeting metabolic diseases .

Agrochemicals

  • Pesticide Development : The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Its ability to interact with biological systems can be leveraged to create effective agrochemicals.
    • Research Insight : Studies have indicated that similar compounds can disrupt pest metabolic processes, leading to potential applications in crop protection .

Material Science

  • Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis due to its reactive functional groups. This application is particularly relevant in creating materials with specific properties for industrial use.
    • Example Application : Polymers derived from such compounds may exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its combination of bromine, chlorine, and methylthio substituents. Comparisons with related compounds reveal:

  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0): Replaces the methylthio group with a methyl (-Me) group.
  • 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4) : Lacks halogen substituents, resulting in a less electrophilic carbonyl carbon and reduced utility in cross-coupling reactions .
  • 2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : Features a conjugated double bond (prop-2-en-1-one) instead of a saturated ketone, enhancing resonance stabilization but increasing susceptibility to oxidation .

Table 1: Structural Comparison

Compound Substituents Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound 2-Cl, 4-SMe, α-Br Propan-2-one C₁₀H₉BrClOS 307.60*
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl, 4-Me, α-Br Propan-1-one C₁₀H₁₀BrClO 277.55
1-(3-(Methylthio)phenyl)propan-2-one 3-SMe Propan-2-one C₁₀H₁₂OS 180.27

*Calculated based on analogous structures.

Physicochemical Properties
  • Solubility and Stability: The methylthio group in the target compound likely improves lipid solubility compared to non-sulfur analogs (e.g., 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one) . However, the presence of halogens may increase susceptibility to hydrolysis under basic conditions, as seen in similar α-bromoketones .
  • Spectroscopic Data : NMR data for 1-(2-chloro-4-(hydroxymethyl)phenyl)propan-2-one (δ 205.34 ppm for carbonyl carbon) suggests strong deshielding effects from the aromatic substituents, which would be amplified in the target compound due to bromine’s inductive effects .

Biological Activity

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one, with the CAS number 1803762-02-8, is an organohalogen compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and material science.

Molecular Formula: C10H10BrClOS
Molecular Weight: 293.61 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)CBr)C(SC)=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Halogenation: Introduction of bromine and chlorine through electrophilic aromatic substitution.
  • Substitution Reactions: Utilizing nucleophiles to replace halogen atoms under specific conditions.

Anticancer Properties

Recent studies have highlighted the pro-apoptotic activity of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer). The mechanism involves:

  • Induction of cell cycle arrest in the S phase.
  • Promotion of apoptosis and necrosis , as evidenced by flow cytometry analyses.
CompoundCancer Cell Line% Late Apoptosis/Necrosis
Derivative 20A54915.2% - 17%
Derivative 11HCT11615.64%
Derivative 25A54982% ± 2.89

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells, potentially inhibiting or modulating enzyme activity. The presence of halogen atoms enhances binding affinity to various receptors.

Case Studies

  • Study on Cytotoxicity: A study evaluated the cytotoxic effects of several analogs derived from similar structures. The results indicated that specific modifications in the structure led to enhanced anticancer activity, comparable to established chemotherapeutics like cisplatin .
  • Antioxidant Activity: Research also demonstrated that certain derivatives exhibited promising antioxidant effects, protecting against lipid peroxidation in rat liver microsomal membranes .

Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs.
  • Material Science: In synthesizing novel materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A two-step approach is recommended:

Initial Bromination : React the precursor (e.g., 3-(2-chloro-4-(methylthio)phenyl)propan-2-one) with bromine in chloroform under controlled stoichiometry (1:1 molar ratio) to avoid over-bromination. Excess bromine may lead to dibrominated byproducts .

Elimination Reaction : Treat the dibrominated intermediate with triethylamine in dry benzene to selectively eliminate HBr and form the α-brominated ketone. Stirring for 24 hours at room temperature ensures complete conversion .

  • Purification : Use recrystallization from acetone or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with 1H NMR^1 \text{H NMR} (e.g., singlet for the ketone carbonyl at δ 3.8–4.2 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.2–7.8 ppm, split due to chloro and methylthio substituents) and the methylthio group (δ 2.5 ppm, singlet). The α-brominated ketone proton appears as a singlet near δ 4.0 ppm .
  • 13C NMR^{13} \text{C NMR}: Confirm the ketone carbonyl (δ ~200 ppm) and bromine-substituted carbon (δ ~40 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., C10H10BrClOS\text{C}_{10}\text{H}_{10}\text{BrClOS}, expected m/zm/z = 308.92) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :
  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality by slow evaporation from acetone .
  • Structure Refinement : Employ SHELXL for refinement. Key parameters:
  • Anisotropic displacement parameters for non-H atoms.
  • Riding model for H atoms (C–H = 0.93–0.96 Å) with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) .
  • Analysis : Validate bond angles (e.g., C–Br bond length ~1.9 Å) and dihedral angles between the phenyl ring and ketone group. Compare with DFT-optimized geometries to assess steric effects from substituents .

Q. What mechanistic insights explain the regioselectivity of bromination in α,β-unsaturated ketones like this compound?

  • Methodological Answer :
  • Electrophilic Pathway : Bromine adds to the α-position due to conjugation stabilization of the intermediate carbocation by the ketone’s electron-withdrawing effect. The methylthio group’s electron-donating nature further directs bromination to the less hindered site .
  • Kinetic vs. Thermodynamic Control : At low temperatures, the reaction favors the kinetic product (α-bromination), while prolonged reaction times may lead to rearrangement. Monitor via 1H NMR^1 \text{H NMR} to detect byproducts .

Q. How do substituents (Cl, SCH3_3) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • Nucleophilic Substitution : The α-bromo ketone is reactive toward SN2 displacement. For example, reaction with NaN3_3 in DMF yields an α-azido derivative, useful in click chemistry. The chloro substituent stabilizes transition states via inductive effects .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 as a catalyst. The methylthio group may coordinate Pd, necessitating optimized ligand ratios (e.g., 1:2 Pd:ligand) to prevent catalyst poisoning .

Data Contradiction and Validation

Q. How should researchers address discrepancies between calculated and observed 1H NMR^1 \text{H NMR} chemical shifts?

  • Methodological Answer :
  • Solvent Effects : Simulate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., chloroform PCM). Discrepancies >0.3 ppm may indicate hydrogen bonding or aggregation .
  • Dynamic Effects : Rotameric equilibria (e.g., ketone enolization) can broaden peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and resolve splitting .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time and temperature to minimize dibromination. Use in-line IR monitoring to track reaction progress .
  • Workup Optimization : Quench excess bromine with Na2_2S2_2O3_3 before purification. Centrifugal partition chromatography (CPC) improves separation efficiency for gram-scale batches .

Applications in Advanced Synthesis

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Methodological Answer :
  • Cyclization Reactions : React with thiourea in ethanol under reflux to form thiazole derivatives. The methylthio group enhances ring stability via sulfur-π interactions .
  • Michael Additions : Use L-proline as an organocatalyst to asymmetrically add nitromethane to the α,β-unsaturated ketone, yielding chiral intermediates for drug discovery .

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